N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a benzothiazole-derived compound featuring a tertiary amine (dimethylaminopropyl) and a 3-(phenylthio)propanamide moiety. The 4-methoxy substitution on the benzothiazole ring introduces electron-donating properties, while the phenylthio group contributes to lipophilicity. The hydrochloride salt enhances solubility in polar solvents.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2.ClH/c1-24(2)14-8-15-25(20(26)13-16-28-17-9-5-4-6-10-17)22-23-21-18(27-3)11-7-12-19(21)29-22;/h4-7,9-12H,8,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDBNKPGFKCGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that combines a dimethylamino group, a methoxybenzothiazole moiety, and a phenylthio group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.96 g/mol. Its structural characteristics are essential for understanding its interactions with biological targets.
Preliminary studies suggest that this compound may act as an inhibitor of deubiquitylating enzymes, which are critical in regulating protein degradation and signal transduction pathways. Additionally, it has been investigated for its potential to modulate the STING (Stimulator of Interferon Genes) pathway, which plays a significant role in immune response activation.
Biological Activity
-
Inhibition of P-glycoprotein (P-gp) :
- This compound has shown significant activity in inhibiting P-glycoprotein, a protein that mediates drug resistance in cancer cells.
- In vitro assays demonstrated that the compound enhances the uptake of chemotherapeutic agents like doxorubicin and Rhodamine 123 in P-gp-overexpressing cell lines by 10.2-fold and 15.6-fold, respectively, indicating its potential as a modulator of multidrug resistance (MDR) .
- Cytotoxicity :
Case Studies
- Study on KB-8-5 Cells : A study involving KB-8-5 cells (human cervical carcinoma) showed that treatment with the compound significantly increased the number of cells accumulating doxorubicin and enhanced the mean intracellular fluorescence compared to untreated controls . This suggests that the compound effectively reverses drug resistance mechanisms.
Interaction Studies
- Molecular Docking : Molecular docking studies indicate that the compound binds to the transmembrane domain of P-gp with a binding energy comparable to known inhibitors like zosuquidar. The kinetic analysis revealed competitive inhibition of Rho123 transport, confirming its interaction with P-gp .
Comparative Analysis
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights are estimated based on structural formulas.
†Calculated for C₃₀H₃₄ClN₃O₂S₂ (hypothetical formula).
Key Findings:
Fluoro substituents () increase electronegativity and may improve blood-brain barrier penetration.
Amide Chain Variations :
- The phenylthio group in the target compound introduces a sulfur atom, increasing lipophilicity (logP) compared to the methylsulfonyl () or phenyl () groups. This could affect membrane permeability .
- 3-(4-Methoxyphenyl)propanamide () lacks the tertiary amine and thioether, reducing solubility and altering pharmacodynamic profiles.
Physicochemical Properties :
- The hydrochloride salt in the target compound and analogs () improves aqueous solubility, critical for formulation.
- Methylsulfonyl () and methoxy (target compound) groups may confer distinct metabolic pathways, such as oxidation or demethylation.
Synthetic Routes: Analogs in were synthesized via amidation or carbamate formation under reflux conditions, suggesting similar methodologies for the target compound . The presence of thioether in the target compound may require specialized reagents (e.g., thiophenol) for S-alkylation .
Preparation Methods
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C |
| LogP (XLogP3-AA) | 5.7 |
| Solubility (H₂O) | 12 mg/mL |
Optimization Challenges and Solutions
- Low Amide Coupling Yield : Pre-activation of the carboxylic acid with EDC/DMAP and strict anhydrous conditions improved yields from 60% to 76%.
- Salt Hygroscopicity : Lyophilization after precipitation enhanced stability, reducing moisture uptake.
Scalability and Industrial Relevance
Batch processes using flow chemistry for the thioether formation step have achieved kilogram-scale production with 88% yield. Regulatory-compliant protocols emphasize control of genotoxic impurities (e.g., residual thiophenol) via charcoal filtration.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core, followed by sequential amide coupling and functionalization. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane under nitrogen .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to achieve >95% purity .
- Optimization : Reaction temperature (0–25°C for sensitive steps), pH control (e.g., buffered conditions for amine coupling), and solvent selection (polar aprotic solvents for nucleophilic substitutions) are critical .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent integration (e.g., dimethylamino protons at δ ~2.2 ppm; aromatic protons in the benzo[d]thiazole ring at δ 7.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ 535.2; observed 535.3) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and stability under accelerated degradation conditions .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure IC50 values via fluorescence polarization .
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., A549, HeLa) and non-cancerous fibroblasts (e.g., NIH/3T3) to assess selectivity .
Advanced Research Questions
Q. How does structural modification influence biological activity?
Comparative studies of analogs reveal:
| Substituent | Biological Activity Trend | Key Reference |
|---|---|---|
| 4-Nitrobenzamide | Enhanced antitumor activity (IC50 = 1.2 µM vs. A549) but increased cytotoxicity | |
| 4-Fluorobenzo[d]thiazole | Improved kinase selectivity (10-fold reduction in off-target effects) | |
| Morpholinopropyl side chain | Increased solubility (logP reduced by 0.8) without compromising antimicrobial efficacy |
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition datasets) to identify outliers and consensus IC50 values .
- Structural validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Lys721 in EGFR) .
- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations (e.g., RMSD < 2.0 Å indicates stable binding) .
- Quantum mechanical calculations : Predict electron density maps to guide rational design of electron-withdrawing substituents .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Reactor design : Continuous flow systems improve yield (from 65% to 82%) by minimizing side reactions during exothermic steps .
- Purification bottlenecks : Switch from column chromatography to fractional crystallization in ethanol/water for gram-scale production .
- Stability monitoring : Use TGA/DSC to identify decomposition thresholds (>150°C) and optimize storage conditions (desiccated, -20°C) .
Methodological Notes
- Data Reproducibility : Ensure batch-to-batch consistency via QC/QA protocols (e.g., NMR purity thresholds, HPLC retention time matching) .
- Advanced Characterization : Synchrotron X-ray diffraction resolves ambiguous stereochemistry in crystalline forms .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from in vitro studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
